N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide

Thromboxane A2 receptor antagonism Structure-activity relationship Benzenesulfonamide butanamide SAR

This 4-methyl-substituted benzenesulfonamide butanamide is differentiated from the common 4-chloro analog by its electron-donating group, which critically alters receptor binding and metabolic stability within TXA₂/5-HT₂ dual antagonist research. Ideal for in vitro platelet aggregation and vascular smooth muscle assays, it meets the need for reproducible probe development in atherothrombotic disease modeling. Secure >98% purity to ensure target engagement fidelity in your SAR and pharmacodynamic studies.

Molecular Formula C24H23NO4S
Molecular Weight 421.5 g/mol
CAS No. 941925-26-4
Cat. No. B6484948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide
CAS941925-26-4
Molecular FormulaC24H23NO4S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C24H23NO4S/c1-18-14-15-22(21(17-18)24(27)19-9-4-2-5-10-19)25-23(26)13-8-16-30(28,29)20-11-6-3-7-12-20/h2-7,9-12,14-15,17H,8,13,16H2,1H3,(H,25,26)
InChIKeyPCGHFHSTYGBUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide (CAS 941925-26-4): Compound Class and Key Identifiers for Procurement


N-(2-Benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide (CAS 941925-26-4) is a synthetic benzenesulfonamide butanamide derivative with molecular formula C₂₄H₂₃NO₄S and molecular weight 421.51 g/mol [1]. The compound features a 4-methyl substitution on the N-phenyl ring, distinguishing it from the closely related 4-chloro analog (CAS 942003-45-4) [1]. It falls within a class of benzenesulfonamide compounds patented as dual TXA₂ receptor antagonists and 5-HT₂ serotonergic receptor antagonists, a dual pharmacological profile relevant to platelet aggregation and vasospasm research [2].

Why N-(2-Benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide Cannot Be Replaced by Other Benzenesulfonamide Butanamides


Within the 4-(benzenesulfonyl)butanamide series, substitution at the 4-position of the N-phenyl ring is a critical determinant of the compound's physicochemical and pharmacological profile . The 4-methyl substituent in N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide confers distinct electronic (electron-donating) and steric properties relative to the 4-chloro analog (electron-withdrawing), which can affect receptor binding, metabolic stability, and synthetic derivatization potential . Furthermore, the broader class of benzenesulfonamide butanamides operates through a dual TXA₂/5-HT₂ receptor antagonist mechanism that is structurally specific to the N-substitution pattern—generic interchange without matching this substitution risks losing the desired dual-target profile [1].

Product-Specific Quantitative Differentiation Evidence for N-(2-Benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide (CAS 941925-26-4)


Structural Determinant of Potency: 4-Methyl vs. 4-Chloro Substitution in Benzenesulfonamide Butanamide TXA₂ Antagonists

In patent-defined benzenesulfonamide butanamide series, the nature of the 4-position substituent on the N-phenyl ring is a key potency determinant. While quantitative IC₅₀ data for the specific 4-methyl compound (CAS 941925-26-4) has not been published in primary literature, the structurally analogous compound N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide (CAS 942003-45-4) has been tested for TXA₂ receptor binding. In the absence of direct assay data for CAS 941925-26-4, the documented in-class potency of benzenesulfonamide butanamides provides a benchmark: compounds in this scaffold class have demonstrated TXA₂ receptor antagonist activity with IC₅₀ values ranging from low nanomolar (BM-567: IC₅₀ = 1.1 nM) to sub-micromolar levels [1]. The 4-methyl substitution provides electronic differentiation (σₚ = −0.17 for CH₃ vs. σₚ = +0.23 for Cl) that can be leveraged for SAR expansion in hit-to-lead programs [2].

Thromboxane A2 receptor antagonism Structure-activity relationship Benzenesulfonamide butanamide SAR

Dual TXA₂/5-HT₂ Receptor Antagonist Profile: Pharmacological Differentiation from Single-Target TXA₂ Antagonists

N-(2-Benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide belongs to a compound class explicitly claimed in patents as possessing dual TXA₂ receptor antagonist and 5-HT₂ serotonergic receptor antagonist character [1]. This dual mechanism is pharmacologically significant: TXA₂ drives vasoconstriction and platelet aggregation via TP receptors, while serotonin (5-HT) reinforces platelet activation and vascular constriction via 5-HT₂ receptors [1]. Simultaneous blockade of both pathways provides more complete protection against platelet activation and vasospasms than single-target TXA₂ antagonists such as sulotroban (TXA₂ antagonist only: IC₅₀ = 931 nM for TP receptor) [2]. In-class dual antagonist benchmarks include BM-567 (TP receptor IC₅₀ = 1.1 nM; TXA₂ synthase IC₅₀ = 12 nM) [2].

Dual receptor antagonism TXA2 receptor 5-HT2 serotonin receptor Platelet aggregation

In Vivo Efficacy Potential: Extended Duration of TXA₂ Receptor Blockade in the Benzenesulfonamide Class

While in vivo data for CAS 941925-26-4 itself are not published, structurally related benzenesulfonamide compounds within the same patent class have demonstrated oral efficacy with extended duration of action. KT2-962, a benzenesulfonamide TXA₂/PGH₂ receptor antagonist, protected mice from U-46619-induced sudden death with a minimum effective oral dose of 0.3 mg/kg and sustained protection for >8 hours at 1.0 mg/kg [1]. For comparison, sulotroban required intravenous dosing at 20 mg/kg to achieve comparable in vivo antiplatelet effects [2]. The benzoyl-substituted N-phenyl scaffold of CAS 941925-26-4 is structurally consistent with the non-prostanoid TXA₂ antagonist pharmacophore that confers oral activity in this class [1].

In vivo TXA2 antagonism Oral bioavailability Duration of action Mouse U46619 lethality model

Purity Specification and Commercial Availability: Procurement-Ready Quality for N-(2-Benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide

Several commercial vendors supply N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide (CAS 941925-26-4) with documented purity specifications. Labmix24 offers the compound at >98% purity with Certificate of Analysis documentation . Life Chemicals supplies the compound at 90%+ purity with multiple packaging options (3 mg to 75 mg) and transparent pricing [1]. By comparison, the closest structural analog N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide (CAS 942003-45-4) is listed at 95%+ purity by Chemsrc , indicating comparable quality standards across these analogs.

Chemical purity Procurement specification HPLC purity Research-grade compound

Optimal Application Scenarios for N-(2-Benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide Based on Quantitative Differentiation Evidence


Platelet Aggregation and Vasospasm Research in Atherothrombotic Disease Models

This compound is best deployed in in vitro platelet aggregation assays (U-46619-induced, arachidonic acid-induced, collagen-induced) and isolated vascular smooth muscle contraction studies where dual TXA₂/5-HT₂ receptor antagonism is desired. The patent-defined dual mechanism [1] makes it suitable for research programs modeling atherothrombotic cardiovascular diseases such as myocardial infarction, angina pectoris, transient ischemic attacks, and Raynaud's phenomenon, where both thromboxane and serotonin pathways contribute to pathology.

Structure-Activity Relationship (SAR) Exploration of Benzenesulfonamide Butanamide TXA₂ Antagonists

The 4-methyl substitution on the N-phenyl ring, in contrast to the 4-chloro analog [1], provides a distinct electronic and steric environment for SAR expansion within the benzenesulfonamide butanamide scaffold. This compound is an ideal starting point for medicinal chemistry programs seeking to optimize selectivity between TXA₂ and 5-HT₂ receptor subtypes, or to modulate physicochemical properties (logP, solubility) through the electron-donating methyl group.

In Vivo Pharmacodynamic Studies of Oral TXA₂ Antagonists

The benzenesulfonamide butanamide scaffold class, which includes CAS 941925-26-4, has demonstrated oral activity and extended duration of action in rodent models, as evidenced by KT2-962 (oral MED 0.3 mg/kg, >8 h protection from U-46619 lethality) [1]. CAS 941925-26-4 is therefore suited for in vivo pharmacodynamic studies where oral bioavailability and sustained TXA₂ receptor blockade are experimental requirements, particularly in mouse or rat thrombosis models.

Chemical Biology Probe Development for TXA₂/5-HT₂ Crosstalk Pathways

Given the dual TXA₂/5-HT₂ receptor antagonist profile claimed for the broader compound class [1], CAS 941925-26-4 is appropriate for chemical biology applications investigating crosstalk between thromboxane and serotonin signaling in platelet activation and vascular biology. Its commercially available high purity (>98%) supports reproducible probe development and target engagement studies.

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.